molecular formula C22H21N3 B2712777 2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline CAS No. 457650-56-5

2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Cat. No.: B2712777
CAS No.: 457650-56-5
M. Wt: 327.431
InChI Key: TVTGAWYMICKASR-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features a unique structure combining an indole ring, a pyridine ring, and an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.

    Formation of the Aniline Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and aniline moieties, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic substitution reactions are common, especially on the indole ring, where halogenation, nitration, and sulfonation can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-indole: Shares the indole core but lacks the pyridine and aniline groups.

    N-[(2-methyl-1H-indol-3-yl)methyl]aniline: Similar structure but without the pyridine ring.

    2-methyl-N-[(pyridin-2-yl)methyl]aniline: Lacks the indole ring.

Uniqueness

2-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to its combination of three distinct aromatic systems, which confer a broad range of chemical reactivity and biological activity. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-15-9-3-5-11-18(15)25-22(20-13-7-8-14-23-20)21-16(2)24-19-12-6-4-10-17(19)21/h3-14,22,24-25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTGAWYMICKASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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